2-Amino-benzenesulfonyl chloride CAS 16908-28-4 literature review
2-Amino-benzenesulfonyl chloride CAS 16908-28-4 literature review
An In-Depth Technical Guide to 2-Amino-benzenesulfonyl Chloride (CAS 16908-28-4): Synthesis, Reactivity, and Applications
Introduction
2-Amino-benzenesulfonyl chloride, registered under CAS number 16908-28-4, is a bifunctional aromatic compound of significant interest in synthetic chemistry. Its structure is characterized by a benzene ring substituted with an amino group (-NH₂) and a sulfonyl chloride group (-SO₂Cl) at the ortho positions. This unique arrangement makes it a highly valuable and versatile building block, particularly for introducing the ortho-aminosulfonyl motif into more complex molecular architectures.[1] The compound's utility stems from the high electrophilicity of the sulfonyl chloride moiety, which allows for efficient reactions with a wide range of nucleophiles.[1]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of 2-Amino-benzenesulfonyl chloride. We will delve into its fundamental properties, plausible synthetic routes, core reactivity, and key applications in the pharmaceutical and agrochemical sectors. The focus will be on the underlying chemical principles and the rationale behind experimental design, offering researchers and drug development professionals a practical and scientifically grounded resource.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in synthesis.
Physical and Chemical Properties
The key identifying properties of 2-Amino-benzenesulfonyl chloride are summarized below. These data are critical for safe handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 16908-28-4 (also cited as 109061-25-8) | [2] |
| IUPAC Name | 2-aminobenzenesulfonyl chloride | [2] |
| Molecular Formula | C₆H₆ClNO₂S | [2] |
| Molecular Weight | 191.64 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 72-74 °C | |
| Storage Temperature | Room Temperature |
Spectroscopic Signature
While a dedicated public repository of spectra for this specific compound is limited, its structure allows for a reliable prediction of its spectroscopic characteristics based on well-established principles. These data are invaluable for reaction monitoring and product confirmation.
| Technique | Functional Group | Expected Chemical Shift / Absorption Range | Rationale & Notes |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.8 - 7.9 ppm | The four protons on the aromatic ring will appear as complex multiplets. The electron-donating -NH₂ group will shield ortho/para protons (upfield shift), while the strongly electron-withdrawing -SO₂Cl group will deshield its ortho/para protons (downfield shift). |
| Amino Protons (-NH₂) | δ 4.0 - 5.5 ppm (broad) | The chemical shift is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange. | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 115 - 150 ppm | Six distinct signals are expected. The carbon attached to the amino group (C-NH₂) will be shifted upfield, while the carbon attached to the sulfonyl chloride (C-SO₂Cl) will be shifted downfield. |
| FT-IR | Sulfonyl Chloride (S=O) | 1370-1410 cm⁻¹ (asymmetric) & 1165-1205 cm⁻¹ (symmetric) | These are two very strong, characteristic stretching bands for the sulfonyl chloride group.[3] |
| Amino Group (N-H) | 3300-3500 cm⁻¹ | Two distinct bands for the symmetric and asymmetric N-H stretching of a primary amine are expected. | |
| C-N Stretch | 1250-1335 cm⁻¹ | Aromatic amine C-N stretching vibration. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 191 | The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 193 with an intensity of approximately one-third that of the M⁺ peak, corresponding to the ³⁷Cl isotope.[3] |
Synthesis of 2-Amino-benzenesulfonyl Chloride
The synthesis of aryl sulfonyl chlorides can be approached through several established methods. The choice of route is often dictated by the availability of starting materials and the sensitivity of other functional groups on the aromatic ring. For 2-Amino-benzenesulfonyl chloride, the primary challenge is managing the reactivity of the amino group, which is susceptible to reaction with the harsh reagents typically used for sulfonylation.
Caption: Plausible synthetic routes to 2-Amino-benzenesulfonyl chloride.
Recommended Synthetic Protocol: Chlorosulfonation of Acetanilide
This two-step approach is often preferred as it protects the amine functionality during the aggressive chlorosulfonation step, preventing side reactions and improving yield.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Rationale: Acetanilide is used as the starting material where the acetyl group protects the amine from reacting with chlorosulfonic acid. Chlorosulfonic acid serves as both the sulfonating agent and the solvent.[4]
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Cool the flask in an ice-water bath. Cautiously add an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to the flask.
-
Slowly add finely powdered acetanilide in small portions to the stirred, cold chlorosulfonic acid, ensuring the temperature does not exceed 10-15 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
-
Filter the resulting white solid precipitate, wash thoroughly with cold water until the washings are neutral to litmus, and dry the product under vacuum.
-
Step 2: Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride to 2-Amino-benzenesulfonyl Chloride
-
Rationale: The acetyl protecting group is removed via hydrolysis to yield the final product. It is important to note that the major product from the chlorosulfonation of acetanilide is the para-substituted isomer. The ortho-isomer, which is our target precursor, is formed as a minor product and requires separation, or a more directed synthesis must be employed. For the purpose of this guide, we describe the deprotection of the desired ortho-isomer.
-
Procedure:
-
Suspend the crude (ortho) 4-acetamidobenzenesulfonyl chloride in a suitable dilute acid (e.g., 10-15% HCl).
-
Heat the mixture under reflux until a clear solution is obtained, indicating the completion of hydrolysis (typically 1-2 hours).
-
Cool the solution in an ice bath to precipitate the hydrochloride salt of the product.
-
The free amine can be obtained by careful neutralization. However, given the instability of the sulfonyl chloride group to base and water, this step must be handled with extreme care, and often the hydrochloride salt is used directly.
-
Chemical Reactivity and Applications
The synthetic utility of 2-Amino-benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group.
Caption: General workflow for the synthesis of sulfonamides.
Core Application: Sulfonamide Synthesis
The reaction with primary or secondary amines to form sulfonamides is the most prominent application of this reagent.[1] Sulfonamides are a cornerstone of medicinal chemistry, famously known as "sulfa drugs" and recognized for their broad therapeutic potential.[5]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The hydrochloric acid generated as a byproduct is neutralized by a base added to the reaction mixture.[5]
Experimental Protocol: Synthesis of N-Benzyl-2-aminobenzenesulfonamide
This protocol provides a representative, self-validating system for synthesizing a novel sulfonamide derivative.
-
Rationale: Benzylamine is chosen as a model primary amine nucleophile. Pyridine serves as both the catalyst and the base to scavenge the HCl produced, driving the reaction to completion.[6]
-
Procedure:
-
Dissolve 2-Amino-benzenesulfonyl chloride (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzylamine (1.0-1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold dilute HCl. This step protonates the pyridine and any excess amine, making them water-soluble, while the desired sulfonamide product precipitates out.
-
Filter the solid precipitate and wash it extensively with cold water, followed by a small amount of cold ethanol or ether to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-2-aminobenzenesulfonamide.
-
Confirm the structure and purity using the spectroscopic methods outlined in Section 1.2.
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Applications in Drug Discovery and Agrochemicals
-
Medicinal Chemistry: The sulfonamide moiety derived from this reagent is a key pharmacophore. It is found in drugs designed as carbonic anhydrase inhibitors (used to treat glaucoma), diuretics, and antitumor agents.[1] The ortho-amino group provides an additional vector for molecular diversification or can participate in hydrogen bonding with biological targets.
-
Agrochemicals: Substituted 2-amino-benzenesulfonyl chlorides are crucial intermediates in the synthesis of modern herbicides and pesticides. The specific arrangement of the functional groups allows for the creation of complex molecules with high biological activity for crop protection.[1]
Caption: Conceptual pathway of a sulfonamide drug inhibiting a target enzyme.
Safety and Handling
Like its analogue, benzenesulfonyl chloride, 2-Amino-benzenesulfonyl chloride should be handled with care due to its corrosive and reactive nature.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8] It is harmful if swallowed.[9] As a sulfonyl chloride, it is expected to be sensitive to moisture, reacting with water to release corrosive HCl gas.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a face shield when handling the material. A lab coat is mandatory.[10]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[9]
-
Spill & First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] For spills, use an inert absorbent material and dispose of it as hazardous waste. Do not use water to clean up spills.
Conclusion
2-Amino-benzenesulfonyl chloride (CAS 16908-28-4) is a powerful synthetic intermediate whose value lies in the dual reactivity of its functional groups. The electrophilic sulfonyl chloride provides a reliable handle for forming stable sulfonamide linkages, while the ortho-amino group offers a site for further functionalization or crucial interactions in a biological context. A firm grasp of its synthesis, reactivity, and handling requirements enables researchers in medicinal and materials science to leverage this reagent for the efficient construction of novel, high-value molecules.
References
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ResearchGate. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]
- Google Patents. (2019). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
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PubChem. (n.d.). 2-Amino-benzenesulfonyl chloride. Retrieved from [Link]
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Iraqi Journal of Pharmaceutical Sciences. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]
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Al-Mustansiriyah Journal of Science. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]
- Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
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ACS Publications. (1972). Benzenesulfonyl chloride does react with tertiary amines. The Hinsberg test in proper prospective. Journal of Chemical Education. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]
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Shanghai Freemen Chemicals Co., Ltd. (n.d.). Benzenesulfonyl chloride - China Manufacturers, Factory, Suppliers. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
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ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
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